

Validating C24-Ceramide as a Therapeutic Target: A Comparative Guide

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Compound of Interest

Compound Name: C24-Ceramide

Cat. No.: B561733

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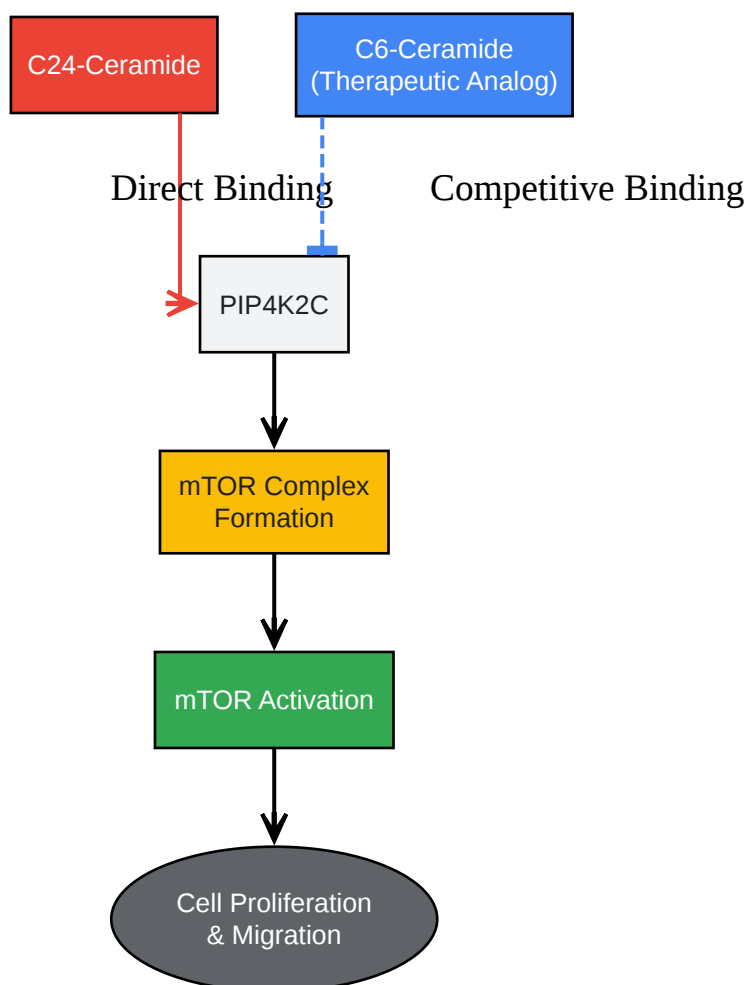
For Researchers, Scientists, and Drug Development Professionals

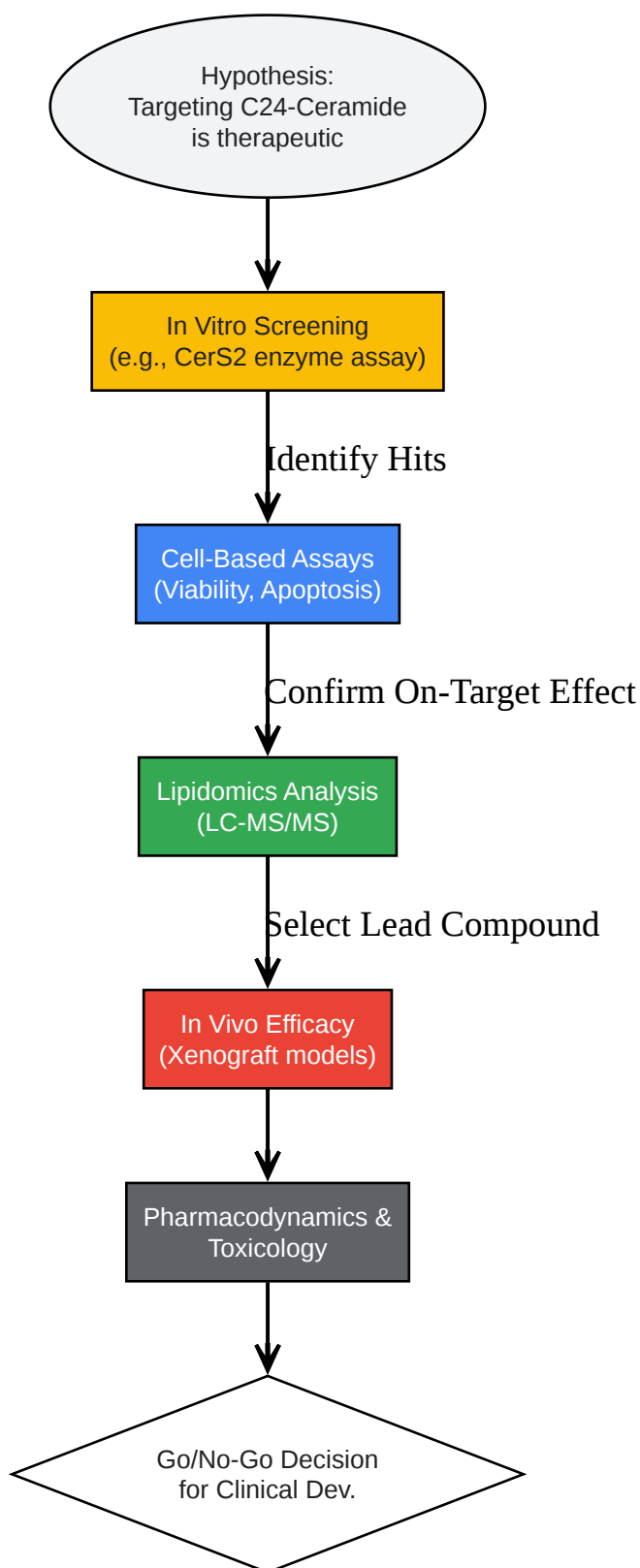
The sphingolipid **C24-Ceramide**, synthesized predominantly by Ceramide Synthase 2 (CerS2), has emerged as a critical signaling molecule with a dichotomous role in human health and disease. Its accumulation is implicated in the progression of certain cancers, such as gallbladder cancer, while in other contexts, like breast cancer, its presence is associated with a better prognosis. This complexity makes the validation of **C24-Ceramide** and its synthesizing enzyme, CerS2, as therapeutic targets a nuanced endeavor.

This guide provides a comparative analysis of targeting the **C24-Ceramide**/CerS2 axis versus alternative strategies within the broader sphingolipid metabolic pathway. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and workflows to aid researchers in navigating this promising area of drug development.

Signaling Pathways and Therapeutic Intervention Points

The synthesis of **C24-Ceramide** is a key node in the complex network of sphingolipid metabolism. Therapeutic intervention can be aimed directly at CerS2 or at various other enzymes that regulate the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P).





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